![molecular formula C11H21NO3 B1476425 2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one CAS No. 2022046-25-7](/img/structure/B1476425.png)
2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research into the applications of 2-ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one and its derivatives has shown promising results in antimicrobial activity. A study focused on synthesizing compounds in optimization of solvents by reacting 1-2(2-hydroxynaphthalen-1-yl)-3-substitutedphenylprop-2-en-1-one with benzene-1,2-diamine, using 2-ethoxy ethanol as a solvent. The synthesized compounds demonstrated good antibacterial and antifungal activity, especially those with electron-withdrawing and electron-releasing groups at the para position on the phenyl ring (Gajanan D. Kottapalle & A. Shinde, 2021). Another study synthesized new pyridine derivatives, highlighting their variable and modest antimicrobial activity against investigated strains of bacteria and fungi, offering insights into the potential of these compounds in antimicrobial applications (N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011).
Synthetic Methodologies
The chemical also serves as a core component in synthetic chemistry for creating novel compounds with potential biological activities. One study described the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the rapid synthesis technique and the antibacterial activity of the newly synthesized compounds (Ram C. Merugu, D. Ramesh & B. Sreenivasulu, 2010). Another investigation explored the synthesis of secondary alcohols and their esters from 4-alkoxy-4-acetyl-1-(2-ethoxyethyl)piperidines, providing insight into the versatility of this compound in synthetic organic chemistry (K. D. Praliev et al., 2005).
Potential in Pharmacology
The compound's derivatives have been explored for their pharmacological potential. One example includes the synthesis and evaluation of 1-(2-ethoxyethyl) Piperidine Derivatives for myelostimulatory activity. This study not only outlined the synthetic route but also demonstrated the pharmacological potential of these derivatives, emphasizing their myelostimulatory activities which were comparable or superior to standard drugs like levamisole (Tynyshtyk K. Iskakova et al., 2014).
properties
IUPAC Name |
2-ethoxy-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-15-9-11(14)12-6-3-10(4-7-12)5-8-13/h10,13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZXJRSEMHNLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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